molecular formula C₁₃¹³CH₁₇D₃O₃ B1146242 4-Hydroxy Stiripentol-13CD3 CAS No. 1346606-79-8

4-Hydroxy Stiripentol-13CD3

Katalognummer: B1146242
CAS-Nummer: 1346606-79-8
Molekulargewicht: 240.32
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy Stiripentol-13CD3 (CAS: 1346606-79-8) is a stable isotope-labeled derivative of 4-Hydroxy Stiripentol (CAS: 58344-42-6), a compound structurally related to Stiripentol, an anticonvulsant used for treating epilepsy . The deuterated form incorporates three deuterium atoms (CD3) at specific positions, enhancing its utility in pharmacokinetic and metabolic studies. Its molecular formula is C14H17D3O3, with a molecular weight slightly higher than the non-deuterated analog (236.3 g/mol for 4-Hydroxy Stiripentol vs. ~239.3 g/mol for the deuterated form) .

Eigenschaften

CAS-Nummer

1346606-79-8

Molekularformel

C₁₃¹³CH₁₇D₃O₃

Molekulargewicht

240.32

Synonyme

4-(3-Hydroxy-4,4-dimethyl-1-penten-1-yl)-2-methoxyphenol-13CD3;  p-Hydroxy Stiripentol-13CD3; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted β-Nitrostyrenes

Evidence from anti-leishmanial activity studies highlights the critical role of substitution patterns in aromatic hydroxy compounds. For example:

  • Compound 18 (para-hydroxy β-ethyl nitrostyrene): Exhibited potent activity against promastigotes (IC50 = 55.66 ± 2.84 nM) and amastigotes (IC50 = 61.63 ± 8.02 nM).
  • Compound 21 (meta-hydroxy β-ethyl nitrostyrene): Showed reduced activity (IC50 = 28.42 ± 3.11 µM), indicating para-substitution is superior .
  • Compound 17 (para-hydroxy β-methyl nitrostyrene): Moderately active (IC50 = 39.36 ± 1.36 µM), while α-methyl substitutions (e.g., Compound 25) led to inactivity .

Key Insight : The para-hydroxy configuration in 4-Hydroxy Stiripentol-13CD3 may similarly optimize receptor binding or metabolic stability compared to meta-substituted analogs.

Phenolic Esters

In cytotoxicity studies against MCF-7 breast cancer cells:

  • 2-Phenoxyethyl 4-hydroxy benzoate: IC50 < 62.5 µg/mL, attributed to inter-H-bond formation with DNA.
  • 2-Phenoxyethyl 2-hydroxybenzoate: IC50 = 52% viability at 500 µg/mL, lacking H-bonding capacity .

Key Insight : The 4-hydroxy group’s spatial arrangement enhances bioactivity, a feature likely conserved in 4-Hydroxy Stiripentol-13CD3.

Isotope-Labeled Analogs

  • 4-Hydroxy Trimethoprim-13C3 (CAS: 1391053-67-0): Used for tracing metabolic pathways, analogous to 4-Hydroxy Stiripentol-13CD3’s role in studying Stiripentol metabolism .
  • Deuterated Stiripentol Derivatives (e.g., [2H9]-Stiripentol, CAS: 1185239-64-8): Deuterium incorporation improves metabolic stability, a strategy mirrored in 4-Hydroxy Stiripentol-13CD3 .

Key Insight: Deuterated compounds like 4-Hydroxy Stiripentol-13CD3 offer enhanced tracer fidelity in mass spectrometry-based assays compared to non-deuterated versions.

Physicochemical and Pharmacokinetic Properties

Property 4-Hydroxy Stiripentol-13CD3 Non-Deuterated 4-Hydroxy Stiripentol Stiripentol (Parent Drug)
Molecular Weight ~239.3 g/mol 236.3 g/mol 234.3 g/mol
Isotopic Labeling 13CD3 None None
Metabolic Stability* High (deuterium effect) Moderate Low (rapid hepatic clearance)
Analytical Utility Mass spectrometry tracer Limited N/A

*Theoretical extrapolation based on deuterium’s kinetic isotope effect .

Research Implications and Limitations

  • Advantages :
    • Enhanced metabolic tracking due to isotopic labeling.
    • Structural optimization (para-hydroxy) may improve target engagement.
  • Limitations: No acute toxicity data available for 4-Hydroxy Stiripentol-13CD3 . Activity data for the parent compound (4-Hydroxy Stiripentol) in neurological models is lacking .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Hydroxy Stiripentol-13^{13}CD3_3 to ensure isotopic purity?

  • Methodological Answer : Use deuterated reagents (e.g., D3_3-methyl iodide) during the methylation step to incorporate 13^{13}C and deuterium labels. Monitor isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results with literature-reported synthetic pathways for non-labeled Stiripentol derivatives .
  • Data Validation : Compare 1^1H NMR spectra of the deuterated product with non-deuterated analogs to confirm the absence of proton signals in labeled positions.

Q. What analytical techniques are critical for characterizing 4-Hydroxy Stiripentol-13^{13}CD3_3 in preclinical studies?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices. Use 13^{13}C-NMR to verify isotopic labeling efficiency and structural integrity. For stability testing, perform forced degradation studies under acidic, basic, oxidative, and thermal conditions .
  • Example Workflow :

ParameterTechniqueValidation Criteria
Isotopic PurityHRMS≥99% isotopic enrichment
Structural Identity13^{13}C-NMRMatch predicted shifts to observed data
StabilityAccelerated stability<5% degradation over 14 days at 40°C

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthesized 4-Hydroxy Stiripentol-13^{13}CD3_3 and literature-reported analogs?

  • Methodological Answer : Perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm connectivity and assign ambiguous signals. Cross-reference with computational modeling (e.g., DFT calculations) to predict 13^{13}C chemical shifts. Validate discrepancies using independent synthesis batches and third-party analytical facilities .
  • Case Study : A 0.3 ppm deviation in 13^{13}C-NMR signals may arise from solvent polarity effects. Test in multiple solvents (DMSO-d6_6, CDCl3_3) to isolate solvent-induced shifts .

Q. What experimental designs are recommended for tracking the in vivo metabolic fate of 4-Hydroxy Stiripentol-13^{13}CD3_3?

  • Methodological Answer : Use stable isotope tracing in rodent models. Administer the compound intravenously and collect plasma/tissue samples at timed intervals. Analyze metabolites via LC-HRMS with isotope pattern filtering to distinguish labeled vs. endogenous species. Validate using synthetic standards for major metabolites .
  • Key Parameters :

  • Sampling Frequency : 0, 1, 3, 6, 12, 24 hours post-dose.
  • Detection Limit : ≤1 ng/mL for labeled metabolites.

Q. How should researchers address batch-to-batch variability in isotopic enrichment during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR to monitor deuterium incorporation in real time. Optimize reaction kinetics (temperature, solvent ratio) using design-of-experiment (DoE) approaches. Validate consistency through statistical process control (SPC) charts for isotopic purity .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing pharmacokinetic data from 4-Hydroxy Stiripentol-13^{13}CD3_3 studies?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For population pharmacokinetics, apply nonlinear mixed-effects modeling (e.g., Phoenix NLME). Report variability using 90% confidence intervals and bootstrap validation .

Q. How can researchers ensure reproducibility of chromatographic methods for 4-Hydroxy Stiripentol-13^{13}CD3_3 across laboratories?

  • Methodological Answer : Adopt harmonized HPLC/UPLC conditions (column type, gradient profile) from collaborative studies. Include system suitability tests (SST) with reference standards in each run. Share raw data and metadata via open-access repositories (e.g., Zenodo) .

Ethical and Regulatory Considerations

Q. What documentation is critical for regulatory compliance in studies involving 4-Hydroxy Stiripentol-13^{13}CD3_3?

  • Methodological Answer : Maintain batch records for synthesis (reagents, reaction conditions), analytical certificates (COA), and stability reports. For preclinical studies, follow ICH guidelines on bioanalytical method validation (e.g., FDA Guidance for Industry, 2018) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.